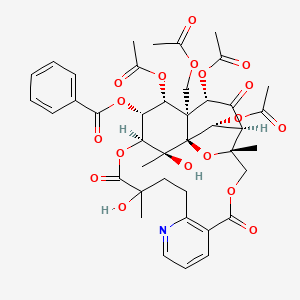
Alatamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Alatamine is a useful research compound. Its molecular formula is C41H45NO18 and its molecular weight is 839.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Pharmacological Applications
Alatamine has been investigated for its role in modulating neurotransmitter systems. Research indicates that amino acids like this compound can influence neurotransmitter levels, which may have implications for neurological disorders. For instance, studies have shown that alterations in amino acid concentrations can affect conditions such as Alzheimer's disease, where neurotransmitter imbalances are critical .
Table 1: Neurotransmitter Modulation by Amino Acids
| Amino Acid | Effect on Neurotransmitters | Associated Condition |
|---|---|---|
| This compound | Potential modulation | Alzheimer's disease |
| Glutamate | Reduced levels | Cognitive decline |
| Glycine | Enhances inhibitory signals | Anxiety disorders |
Nutritional Supplementation
This compound's role in nutrition is particularly relevant in sports and recovery contexts. Studies have demonstrated that supplementation with certain amino acids can enhance muscle recovery and performance. This compound may contribute to these effects by promoting protein synthesis and reducing muscle soreness post-exercise .
Case Study: Athletic Performance Enhancement
A meta-analysis of glutamine supplementation (which includes this compound-related compounds) revealed mixed results regarding athletic performance. However, specific doses were associated with improved recovery times and reduced muscle pain among athletes .
Clinical Applications in Immune Function
Emerging research suggests that this compound may play a role in immune function. Amino acids are crucial for the proliferation of immune cells and the synthesis of proteins involved in immune responses. For example, glutamine supplementation has been shown to support immune function in critically ill patients, which may extend to compounds like this compound .
Table 2: Role of Amino Acids in Immune Function
| Amino Acid | Function | Clinical Implication |
|---|---|---|
| This compound | Supports cell proliferation | Critical illness recovery |
| Glutamine | Enhances immune response | Post-surgery recovery |
| Cystine | Antioxidant properties | Reduces oxidative stress |
Potential in Cancer Therapy
Recent studies have explored the potential of amino acids, including this compound, in cancer therapy. Amino acid profiles in patients may serve as biomarkers for cancer risk and progression. The balance of these compounds could indicate metabolic changes associated with tumor growth .
Case Study: Amino Acids as Biomarkers
Research has indicated that specific amino acid levels correlate with cancer progression. For instance, alterations in glutamate and alanine levels were observed in cancer patients compared to healthy controls, suggesting a potential role for this compound as a biomarker .
特性
分子式 |
C41H45NO18 |
|---|---|
分子量 |
839.8 g/mol |
IUPAC名 |
[(1S,3R,18S,19R,20R,21S,22S,24R,25R,26S)-20,22,25-triacetyloxy-21-(acetyloxymethyl)-15,26-dihydroxy-3,15,26-trimethyl-6,16,23-trioxo-2,5,17-trioxa-11-azapentacyclo[16.7.1.01,21.03,24.07,12]hexacosa-7(12),8,10-trien-19-yl] benzoate |
InChI |
InChI=1S/C41H45NO18/c1-20(43)53-19-40-31(56-22(3)45)28(47)27-30(55-21(2)44)41(40)39(7,52)32(29(33(40)57-23(4)46)58-34(48)24-12-9-8-10-13-24)59-36(50)37(5,51)16-15-26-25(14-11-17-42-26)35(49)54-18-38(27,6)60-41/h8-14,17,27,29-33,51-52H,15-16,18-19H2,1-7H3/t27-,29+,30-,31-,32+,33+,37?,38+,39+,40-,41+/m1/s1 |
InChIキー |
WLMGYTNCKLQIDI-WUMUXXSDSA-N |
SMILES |
CC(=O)OCC12C(C(C3C(C14C(C(C(=O)C2OC(=O)C)C(O4)(COC(=O)C5=C(CCC(C(=O)O3)(C)O)N=CC=C5)C)OC(=O)C)(C)O)OC(=O)C6=CC=CC=C6)OC(=O)C |
異性体SMILES |
CC(=O)OC[C@@]12[C@H]([C@H]([C@H]3[C@]([C@@]14[C@@H]([C@@H](C(=O)[C@H]2OC(=O)C)[C@@](O4)(COC(=O)C5=C(CCC(C(=O)O3)(C)O)N=CC=C5)C)OC(=O)C)(C)O)OC(=O)C6=CC=CC=C6)OC(=O)C |
正規SMILES |
CC(=O)OCC12C(C(C3C(C14C(C(C(=O)C2OC(=O)C)C(O4)(COC(=O)C5=C(CCC(C(=O)O3)(C)O)N=CC=C5)C)OC(=O)C)(C)O)OC(=O)C6=CC=CC=C6)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















